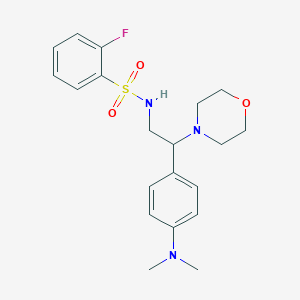

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide is a complex organic compound with a unique structure that combines a dimethylamino group, a morpholinoethyl group, and a fluorobenzenesulfonamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally,

生物活性

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, often referred to as ISOX-DUAL, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of bromodomains CBP/p300 and BRD4. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its dual inhibitory action against specific bromodomains, which are critical in the regulation of gene expression through epigenetic mechanisms. The synthesis of ISOX-DUAL has been optimized to enhance yield and efficiency. The synthetic route involves several key steps:

- Initial Reaction : An SNAr reaction between 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine.

- Amide Coupling : Subsequent formation of the amide bond followed by cyclization to yield the final product.

The optimized synthetic pathway has demonstrated near-quantitative yields under microwave conditions, significantly reducing the time required for synthesis compared to traditional methods .

ISOX-DUAL functions primarily through the inhibition of CBP/p300 and BRD4 bromodomains. These proteins play pivotal roles in the transcriptional regulation of various genes associated with cancer progression and inflammation. The inhibitory activity was quantified with IC50 values of 0.65 µM for CBP/p300 and 1.5 µM for BRD4, indicating a potent interaction with these targets .

Table 1: Inhibitory Potency of ISOX-DUAL

| Target | IC50 (µM) |

|---|---|

| CBP/p300 | 0.65 |

| BRD4 | 1.5 |

Case Studies and Research Findings

Recent studies have highlighted the potential of ISOX-DUAL in cancer therapy:

- Study on Lung Cancer : A study involving A549 lung carcinoma cells revealed that ISOX-DUAL induced apoptosis through the inhibition of key signaling pathways associated with cell survival. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations indicated that ISOX-DUAL may disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered gene expression profiles conducive to tumor suppression .

Pharmacological Implications

The pharmacokinetics of ISOX-DUAL have been explored in various models, showing favorable absorption and distribution characteristics. Additionally, preliminary toxicity assessments indicate a low risk of off-target effects, making it a promising candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 3 hours |

| Metabolic Stability | Stable |

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDLRFZDLSPAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。